molecular formula C13H14N2O2 B5492766 N-3-isoxazolyl-2,4,6-trimethylbenzamide

N-3-isoxazolyl-2,4,6-trimethylbenzamide

Cat. No. B5492766
M. Wt: 230.26 g/mol
InChI Key: ZYQRCRSRTKQMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-isoxazolyl-2,4,6-trimethylbenzamide, also known as Isx-9, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. Isx-9 has been shown to modulate gene expression, specifically in the brain, and has been studied for its potential use in treating neurological disorders.

Mechanism of Action

N-3-isoxazolyl-2,4,6-trimethylbenzamide has been shown to modulate gene expression by binding to a transcription factor known as Sox2. Sox2 is a key regulator of neural stem cell differentiation, and this compound has been shown to enhance the activity of Sox2, leading to increased differentiation of neural stem cells into mature neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the promotion of neural stem cell differentiation, the enhancement of synaptic plasticity, and the improvement of cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-3-isoxazolyl-2,4,6-trimethylbenzamide is its specificity for Sox2, which allows for targeted modulation of gene expression in neural stem cells. However, this compound has a relatively low yield in its synthesis method, which can make it difficult to produce in large quantities for use in experiments.

Future Directions

There are a number of potential future directions for research on N-3-isoxazolyl-2,4,6-trimethylbenzamide, including further studies on its potential therapeutic applications in treating neurological disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, this compound could potentially be used as a tool for studying neural stem cell differentiation and gene expression in the brain.

Synthesis Methods

N-3-isoxazolyl-2,4,6-trimethylbenzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-4-nitroisoxazole with 2,4,6-trimethylbenzoyl chloride, followed by reduction and deprotection steps. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

N-3-isoxazolyl-2,4,6-trimethylbenzamide has been studied extensively for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and spinal cord injury. In particular, this compound has been shown to promote the differentiation of neural stem cells into mature neurons, which could potentially be used to replace damaged or lost neurons in the brain and spinal cord.

properties

IUPAC Name

2,4,6-trimethyl-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-6-9(2)12(10(3)7-8)13(16)14-11-4-5-17-15-11/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQRCRSRTKQMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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